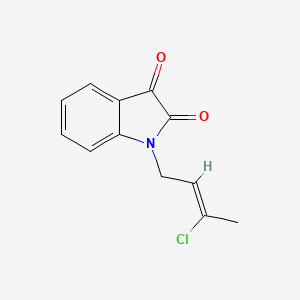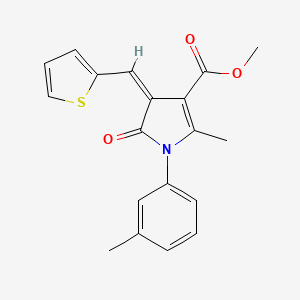
ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate
説明
Ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPC is a piperidine derivative that has shown promise in various fields, including medicinal chemistry, neuroscience, and molecular biology.
作用機序
Ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the NMDA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. This compound enhances the activity of the NMDA receptor by binding to a specific site on the receptor, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound enhances the activity of the NMDA receptor and increases the release of neurotransmitters, including glutamate and acetylcholine. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia.
実験室実験の利点と制限
One of the main advantages of ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate is its specificity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. Additionally, this compound has a relatively low toxicity profile, which makes it suitable for use in in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
将来の方向性
There are several future directions for research on ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound modulates the activity of the NMDA receptor and to identify potential off-target effects of this compound.
科学的研究の応用
Ethyl 4-(2-methoxyethyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has shown potential applications in various scientific research areas. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been used as a tool to study the role of the N-methyl-D-aspartate (NMDA) receptor in synaptic plasticity. In molecular biology, this compound has been used as a chemical probe to investigate protein-protein interactions.
特性
IUPAC Name |
ethyl 4-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-3-22-16(20)17(8-13-21-2)6-11-19(12-7-17)14-15-4-9-18-10-5-15/h4-5,9-10H,3,6-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWUHNOLJOYJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=NC=C2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782269 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-ethyl-5-{5-methoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4731922.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4731925.png)
![N-(3-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4731932.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4731938.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4731942.png)
![ethyl 5-methyl-2-[(4-nitrobenzoyl)amino]-4-oxo-4H-thieno[2,3-d][1,3]thiazine-6-carboxylate](/img/structure/B4731949.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinyl)benzamide](/img/structure/B4731957.png)
![1-(2-furylmethyl)-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4731968.png)

![8-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4731991.png)
![N-1,3-benzodioxol-5-yl-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4732008.png)
![4-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4732009.png)


